molecular formula C14H13NO2 B064140 Methyl 4-(3-aminophenyl)benzoate CAS No. 159503-24-9

Methyl 4-(3-aminophenyl)benzoate

Cat. No.: B064140
CAS No.: 159503-24-9
M. Wt: 227.26 g/mol
InChI Key: VXTVRZIUOJSIIN-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminophenyl)benzoate, also known as m-aminophenylbenzoic acid, is an organic compound with the molecular formula C14H13NO2. It is a colorless crystalline solid that is soluble in organic solvents. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, fragrances, and other organic compounds.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Taylor et al. (1996) discussed the synthesis of derivatives of Methyl 4-(3-aminophenyl)benzoate for use in radiopharmaceuticals, highlighting its role in labeling compounds (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
    • Shah (2014) synthesized novel arylazopyrazolones substituted with this compound derivatives, demonstrating their significant antimicrobial activities (Shah, 2014).
  • Material Science and Engineering :

    • Yang, Jikei, and Kakimoto (1999) showed the application of this compound in the synthesis of hyperbranched aromatic polyamide, a material with potential applications in engineering and technology (Yang, Jikei, & Kakimoto, 1999).
    • Mormann and Bröcher (1998) utilized derivatives of this compound in the creation of liquid crystalline thermosets, which are significant in the development of advanced materials (Mormann & Bröcher, 1998).
  • Biological and Pharmacological Research :

    • Basu, Masharing, and Das (2012) explored diorganotin(IV) complexes of this compound derivatives, which could have implications in biochemistry and pharmacology (Basu, Masharing, & Das, 2012).
    • Ukrainets, Petrushova, Davidenko, and Grinevich (2014) discussed the cyclization of this compound derivatives, which could be relevant in the synthesis of new pharmaceuticals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
  • Optical and Electronic Applications :

    • Zaini et al. (2020) investigated the structural and property relationship of this compound derivatives for optical limiting applications, highlighting its potential in photonic technologies (Zaini et al., 2020).

Safety and Hazards

“Methyl 4-(3-aminophenyl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

methyl 4-(3-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTVRZIUOJSIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362726
Record name methyl 4-(3-aminophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159503-24-9
Record name methyl 4-(3-aminophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(3-aminophenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 100 ml of tetrahydrofuran was dissolved 2.70 g of methyl 3'-nitro-biphenyl-4-carboxylate obtained in Reference Example 8. To the solution was added 1.0 g of 10% palladium-on-carbon and the mixture was subjected to catalytic reduction for 2 hours. After removing the catalyst by filtration, the solvent was removed under reduced pressure to obtain 2.34 g of the titled compound.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-(3-nitrophenyl)benzoate (8.37 g), iron powder (7.5 g) and hydrochloric acid (35%, 22 ml) in methanol (60 ml) was stirred under reflux for 3 hours. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give methyl 4-(3-aminophenyl)benzoate (5.33 g).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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